molecular formula C18H17N5O3S B4721477 methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate

methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B4721477
M. Wt: 383.4 g/mol
InChI Key: AKTZYKWCQWEWKH-UHFFFAOYSA-N
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Description

Methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propanoyl Group: The propanoyl group can be attached through an acylation reaction using propanoyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Ammonia, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, different esters.

Scientific Research Applications

Methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with biological targets through the tetrazole ring, which can mimic carboxylic acids. This allows the compound to bind to enzymes and receptors in a similar manner to carboxylic acids, potentially inhibiting or modulating their activity .

Properties

IUPAC Name

methyl 2-[3-(1-phenyltetrazol-5-yl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-26-17(25)14-9-5-6-10-15(14)19-16(24)11-12-27-18-20-21-22-23(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTZYKWCQWEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate
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methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate

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